molecular formula C14H20N2O B111238 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide CAS No. 1161014-56-7

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide

Cat. No.: B111238
CAS No.: 1161014-56-7
M. Wt: 232.32 g/mol
InChI Key: ZJYNYHVEDXMFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pathogenic Bacteria Detection : A novel method using 2-Amino-N-cyclopentyl-3-phenylpropanamide for detecting pathogenic bacteria has been developed. The approach involves producing a volatile organic compound by adding an enzyme substrate to a bacterial sample, allowing for visual detection through color development in agarose gels (Tait et al., 2015).

  • Anticancer Agent Design : Research on functionalized amino acid derivatives, including compounds related to 2-Amino-N-cyclopentyl-3-phenylpropanamide, has shown potential in designing new anticancer agents. Some compounds exhibited promising cytotoxicity against various human cancer cell lines (Kumar et al., 2009).

  • Synthesis of Pharmaceutical Derivatives : An efficient method for synthesizing derivatives of 2-Amino-N-cyclopentyl-3-phenylpropanamide, specifically N-phenylacetamide derivatives, has been developed. These compounds have been characterized for their potential pharmaceutical applications (Srivani et al., 2018).

  • Antifungal Tripeptides Study : Computational peptidology has been used to study the molecular properties of antifungal tripeptides, which include derivatives of 2-Amino-N-cyclopentyl-3-phenylpropanamide. This research assists in drug design by predicting reactivity descriptors and bioactivity scores (Flores-Holguín et al., 2019).

  • Conformational Analysis in Organocatalysis : The intrinsic conformational preferences of a phenylalanine cyclopropane analogue, related to 2-Amino-N-cyclopentyl-3-phenylpropanamide, have been examined. This research provides insights into the molecular behavior of such compounds, which is relevant for applications in organocatalysis (Casanovas et al., 2003).

  • Enantioselective Synthesis : Research has focused on the enantioselective synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, which are closely related to 2-Amino-N-cyclopentyl-3-phenylpropanamide. This work is significant for developing stereoselective pharmaceuticals (Li et al., 2013).

  • DNA Cleavage Activity : A study involving the linkage of a poly-N-methylpyrrole amino acid to carboxylic derivatives, related to 2-Amino-N-cyclopentyl-3-phenylpropanamide, has been conducted to target DNA A.T tracts. This research aids in understanding the molecular mechanisms of DNA interactions (Pitié et al., 2000).

  • In Vitro Metabolism Study : The metabolism of synthetic cannabinoids, which include a derivative of 2-Amino-N-cyclopentyl-3-phenylpropanamide, has been studied in human liver microsomes. This research provides valuable insights into the metabolic pathways of such compounds (Cooman & Bell, 2019).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As this compound is available for research use , it could be subject to further studies to understand its properties and potential applications.

Properties

IUPAC Name

2-amino-N-cyclopentyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13(10-11-6-2-1-3-7-11)14(17)16-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYNYHVEDXMFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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